5-Bromo-4-(piperidin-1-yl)pyridine-3-sulfonic acid
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Overview
Description
5-Bromo-4-(piperidin-1-yl)pyridine-3-sulfonic acid is a versatile chemical compound with the molecular formula C10H13BrN2O3S and a molecular weight of 321.19 g/mol . This compound is characterized by the presence of a bromine atom, a piperidine ring, and a sulfonic acid group attached to a pyridine ring. It is widely used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(piperidin-1-yl)pyridine-3-sulfonic acid typically involves the bromination of 4-(piperidin-1-yl)pyridine-3-sulfonic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-(piperidin-1-yl)pyridine-3-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products:
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Oxidation Products: Sulfoxides or sulfones.
Coupling Products: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
5-Bromo-4-(piperidin-1-yl)pyridine-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-Bromo-4-(piperidin-1-yl)pyridine-3-sulfonic acid involves its interaction with specific molecular targets. The bromine atom and sulfonic acid group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
- 5-Bromopyridine-3-carboxylic acid
- 5-Bromopyridine-2-thiol
- 5-Bromopyridine-3-acetonitrile
Comparison: 5-Bromo-4-(piperidin-1-yl)pyridine-3-sulfonic acid is unique due to the presence of the piperidine ring and sulfonic acid group, which confer distinct chemical reactivity and biological activity compared to other bromopyridine derivatives. These structural features make it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C10H13BrN2O3S |
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Molecular Weight |
321.19 g/mol |
IUPAC Name |
5-bromo-4-piperidin-1-ylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C10H13BrN2O3S/c11-8-6-12-7-9(17(14,15)16)10(8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,14,15,16) |
InChI Key |
YHNRHHVGIYRSRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=NC=C2S(=O)(=O)O)Br |
Origin of Product |
United States |
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